[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride
CAS No.: 1217689-47-8
Cat. No.: VC2922947
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217689-47-8 |
|---|---|
| Molecular Formula | C11H15ClFNO |
| Molecular Weight | 231.69 g/mol |
| IUPAC Name | [(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C11H14FNO.ClH/c12-11-4-2-1-3-9(11)10-6-13-5-8(10)7-14;/h1-4,8,10,13-14H,5-7H2;1H/t8-,10+;/m0./s1 |
| Standard InChI Key | BTPUGHCOEZKEFV-KXNXZCPBSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](CN1)C2=CC=CC=C2F)CO.Cl |
| SMILES | C1C(C(CN1)C2=CC=CC=C2F)CO.Cl |
| Canonical SMILES | C1C(C(CN1)C2=CC=CC=C2F)CO.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride features a pyrrolidine ring with two key substituents: a 2-fluorophenyl group at the 4-position and a hydroxymethyl group at the 3-position. The compound exists as a hydrochloride salt, which significantly impacts its physicochemical properties. The pyrrolidine ring serves as the core scaffold, while the strategic positioning of the fluorine atom on the phenyl ring at the ortho position (2-position) distinguishes this compound from similar analogs that have fluorine or other halogens at different positions .
The stereochemical configuration at the 3 and 4 positions of the pyrrolidine ring is critical, with the specific (3S,4R) arrangement indicating precise spatial orientation of the substituents. This stereochemistry likely contributes significantly to the compound's three-dimensional structure and its ability to interact with biological targets. Related compounds with different halogen substitutions, such as [(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride, maintain similar core structures but differ in electronic properties and spatial arrangements due to the position and nature of the halogen .
Physical and Chemical Properties
The physical and chemical properties of [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride can be inferred from structurally similar compounds. The predicted molecular weight would be approximately 245 g/mol, similar to the related chlorophenyl analog which has a molecular weight of 248.15 g/mol . As a hydrochloride salt, the compound is expected to exhibit enhanced water solubility compared to its free base form, making it suitable for various biomedical applications and experimental procedures.
Table 1: Estimated Physical Properties of [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Stereochemical Significance
Stereochemical Configuration
The compound's name specifically indicates a (3S,4R) configuration, which denotes the absolute stereochemistry at the 3 and 4 positions of the pyrrolidine ring. This stereochemical information is crucial because it defines the three-dimensional arrangement of the substituents, which directly influences how the molecule interacts with biological targets. In the (3S,4R) configuration, the hydroxymethyl group at position 3 and the 2-fluorophenyl group at position 4 adopt specific spatial orientations relative to the pyrrolidine ring .
Stereoisomers with different configurations, such as (3R,4S), (3S,4S), or (3R,4R), would have different spatial arrangements of the substituents, potentially leading to significantly different biological activities. This principle is consistently observed among related compounds, where the stereochemical configuration plays a determinative role in biological activity, as seen in various patents involving similar structures .
Impact of Stereochemistry on Activity
The importance of stereochemistry in pyrrolidine derivatives is well-documented in pharmaceutical research. For compounds structurally similar to [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride, the specific stereochemical configuration can dramatically affect binding affinity to target receptors and proteins. Patents covering related structures highlight how stereochemistry influences potency and selectivity in biological systems .
For instance, the patents for TrkA kinase inhibitors and MC4 receptor agonists that incorporate similar pyrrolidine scaffolds emphasize specific stereochemical requirements for optimal activity . These findings suggest that the (3S,4R) configuration in our target compound likely confers specific conformational properties that facilitate interaction with potential biological targets.
Synthesis Approaches
Challenges in Stereoselective Synthesis
The principal synthetic challenge lies in achieving the correct stereochemistry at the 3 and 4 positions of the pyrrolidine ring. Various approaches might be employed to address this challenge:
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Asymmetric catalysis using chiral catalysts to induce the desired stereochemistry
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Diastereoselective reactions where existing stereocenters influence the formation of new ones
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Resolution techniques to separate stereoisomers if stereoselective synthesis proves challenging
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Chiral chromatography for final purification to ensure stereochemical purity
Patent literature for related compounds suggests that stereoselective methods have been successfully developed for similarly structured molecules . For instance, methods used to synthesize TrkA kinase inhibitors with pyrrolidine cores likely involve strategies applicable to our target compound.
The structure-activity relationships (SAR) of pyrrolidine derivatives suggest that minor modifications in structure can significantly impact biological activity. The specific (3S,4R) stereochemistry combined with the 2-fluorophenyl substituent creates a unique three-dimensional arrangement that likely influences:
Analytical Characterization
| Analytical Technique | Expected Characteristic Features |
|---|---|
| ¹H NMR | Signals for pyrrolidine ring protons (3-4 ppm); aromatic protons from 2-fluorophenyl (7-8 ppm); hydroxymethyl protons (3.5-4.0 ppm) |
| ¹³C NMR | Characteristic splitting patterns due to C-F coupling in the aromatic region; pyrrolidine carbon signals (45-60 ppm) |
| ¹⁹F NMR | Single fluorine signal corresponding to the 2-fluorophenyl group |
| IR | OH stretch (3300-3500 cm⁻¹); C-F stretch (1000-1400 cm⁻¹); pyrrolidine C-N stretching (1200-1350 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak corresponding to the free base (M-HCl)⁺; characteristic fragmentation pattern |
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